molecular formula C24H37NO3 B12757216 Diethylaminoethyl O-methyl-podocarpate CAS No. 102259-62-1

Diethylaminoethyl O-methyl-podocarpate

Cat. No.: B12757216
CAS No.: 102259-62-1
M. Wt: 387.6 g/mol
InChI Key: QBJGCOGVONTWJV-MXNGKVSJSA-N
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Description

Diethylaminoethyl O-methyl-podocarpate is a synthetic derivative of podocarpic acid, a naturally occurring diterpenoid found in the resin of Podocarpus species

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylaminoethyl O-methyl-podocarpate typically involves the esterification of podocarpic acid with diethylaminoethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Diethylaminoethyl O-methyl-podocarpate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Diethylaminoethyl O-methyl-podocarpate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethylaminoethyl O-methyl-podocarpate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    Podocarpic Acid: The parent compound from which Diethylaminoethyl O-methyl-podocarpate is derived.

    Dehydroabietic Acid: Another diterpenoid with similar structural features and biological activities.

    Methyl Podocarpate: A closely related ester derivative of podocarpic acid.

Uniqueness

This compound is unique due to its specific diethylaminoethyl ester group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential therapeutic applications compared to its parent compound and other similar derivatives .

Properties

CAS No.

102259-62-1

Molecular Formula

C24H37NO3

Molecular Weight

387.6 g/mol

IUPAC Name

2-(diethylamino)ethyl (1R,4aS)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C24H37NO3/c1-6-25(7-2)15-16-28-22(26)24(4)14-8-13-23(3)20-17-19(27-5)11-9-18(20)10-12-21(23)24/h9,11,17,21H,6-8,10,12-16H2,1-5H3/t21?,23-,24-/m1/s1

InChI Key

QBJGCOGVONTWJV-MXNGKVSJSA-N

Isomeric SMILES

CCN(CC)CCOC(=O)[C@@]1(CCC[C@]2(C1CCC3=C2C=C(C=C3)OC)C)C

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)C

Origin of Product

United States

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